(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane
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Overview
Description
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11ClO2S. It is characterized by the presence of a chloro-substituted phenyl ring, a methoxymethoxy group, and a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and methoxymethyl chloride.
Formation of Methoxymethoxy Group: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is protected by reacting with methoxymethyl chloride in the presence of a base such as sodium hydride to form 5-chloro-2-(methoxymethoxy)benzaldehyde.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to convert the sulfoxide or sulfone back to the sulfane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced sulfoxides or sulfones.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the methylsulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methylphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethoxy group.
(5-Chloro-2-(methoxymethoxy)phenyl)(ethyl)sulfane: Similar structure but with an ethylsulfane group instead of methylsulfane.
Uniqueness
(5-Chloro-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both the methoxymethoxy and methylsulfane groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
4-chloro-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-11-6-12-8-4-3-7(10)5-9(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
CCLWVDKBRJJYJX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)SC |
Origin of Product |
United States |
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